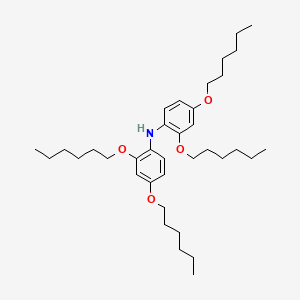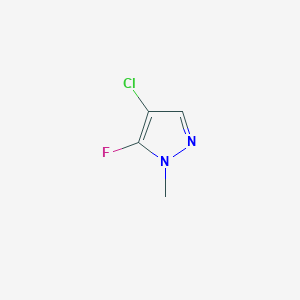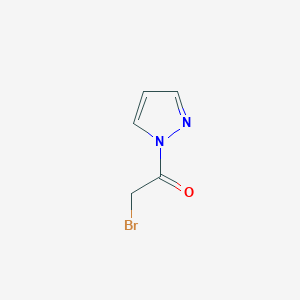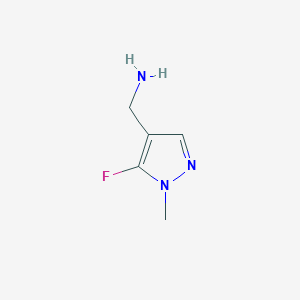
2,4,6-Trichloropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloropyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a carboxamide group at position 5 of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidine-5-carboxamide typically involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields 4,5,6-trichloropyrimidine-2-carboxamide with a high yield of 91% . The compound is fully characterized using techniques such as infrared spectroscopy, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichloropyrimidine-5-carboxamide undergoes various chemical reactions, including substitution reactions. The chlorine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrimidine derivatives, while reactions with thiols produce thioether derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloropyrimidine-5-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and carboxamide group enable it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 4,5,6-Trichloropyrimidine-2-carboxamide
- 2,4,6-Trichloropyrimidine-5-carbaldehyde
- 2,4,6-Trichloropyrimidine-5-carbonitrile
Uniqueness: 2,4,6-Trichloropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of chemical properties that make it suitable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C5H2Cl3N3O |
|---|---|
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
2,4,6-trichloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H2Cl3N3O/c6-2-1(4(9)12)3(7)11-5(8)10-2/h(H2,9,12) |
InChI-Schlüssel |
FPAFKPPKVNEXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)



